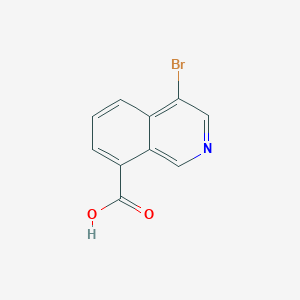

4-Bromoisoquinoline-8-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromoisoquinoline-8-carboxylic acid is a synthetic organic compound and a derivative of isoquinoline. It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes .

Synthesis Analysis

The synthesis of 4-bromoisoquinoline involves an electrocyclic reaction catalyzed by palladium. 2-Alkynyl benzyl azides smoothly underwent this reaction to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . 4-Bromoisoquinoline was synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN .

Molecular Structure Analysis

The molecular formula of 4-Bromoisoquinoline-8-carboxylic acid is C10H6BrNO2 . Its InChI code is 1S/C10H6BrNO2/c11-9-5-12-4-8-6 (9)2-1-3-7 (8)10 (13)14/h1-5H, (H,13,14) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromoisoquinoline-8-carboxylic acid include a molecular weight of 252.07 . The compound is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Photolabile Protecting Group

A study describes the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ shows greater single photon quantum efficiency than other esters and has sensitivity to multiphoton-induced photolysis, making it useful as a caging group for biological messengers due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).

Analytical Chemistry

Another study highlights a novel bromoquinolinium reagent, synthesized for analyzing carboxylic acids in biological samples. This reagent efficiently reacts with carboxylic acids, facilitating the qualitative and quantitative analyses of various acids in human plasma and saliva, leveraging its bromine atom for easy identification in mass spectra (Mochizuki et al., 2013).

Heterocyclic Synthons

Derivatives of partially hydrogenated 3-thioxoisoquinoline-4-carboxylic acids, which include brominated compounds, are used as synthons in the synthesis of various bioactive compounds, such as HIV-1 reverse transcriptase inhibitors, antimicrobial preparations, and substances with fungicidal and cardiotonic actions (Dyachenko & Vovk, 2013).

Organic Synthesis

In the field of organic chemistry, studies have shown efficient methods for the synthesis of brominated isoquinolines, which are valuable in creating complex organic molecules. These methods involve catalytic reactions and provide insights into the formation of bromonium ylides, critical intermediates in organic synthesis (He et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

This compound belongs to the quinoline family, which has been found to have versatile applications in the fields of industrial and synthetic organic chemistry

Mode of Action

As a member of the quinoline family, it may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or disruption of cellular processes

Biochemical Pathways

Quinoline derivatives have been reported to influence a wide range of biological pathways, including those involved in cell signaling, metabolism, and gene expression

Result of Action

As a quinoline derivative, it may exert a range of biological effects depending on its specific targets and mode of action

Eigenschaften

IUPAC Name |

4-bromoisoquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSYAWNTGSZGTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoisoquinoline-8-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449876.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2449877.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxyspiro[3.3]heptane-3-carboxylic acid](/img/structure/B2449879.png)

![N-(2,4-dimethylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449881.png)

![N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2449883.png)

![methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![1-(3-phenoxypropyl)-1H-benzo[d]imidazole](/img/structure/B2449887.png)

![2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile](/img/structure/B2449889.png)

![4-butyl-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2449891.png)

![N-(2,4-dimethylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2449892.png)

![N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2449894.png)

![3-(4-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449897.png)